N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide
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Overview
Description
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA is a synthetic organic compound characterized by its unique structure, which includes an acetamido group attached to a phenyl ring and a xylyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA typically involves the following steps:
Formation of N-Methylacetamido Intermediate:
Formation of 2,6-Xylyl Isocyanate:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and urea moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea or acetamido derivatives.
Scientific Research Applications
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Interacting with receptors to modulate their activity and downstream signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as proliferation, apoptosis, or differentiation through its molecular interactions.
Comparison with Similar Compounds
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA can be compared with other similar compounds, such as:
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,4-XYLYL)UREA: Differing in the position of the methyl groups on the xylyl ring.
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,5-XYLYL)UREA: Differing in the position of the methyl groups on the xylyl ring.
1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(3,5-XYLYL)UREA: Differing in the position of the methyl groups on the xylyl ring.
Uniqueness: The uniqueness of 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(2,6-XYLYL)UREA lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
76393-33-4 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C18H21N3O2/c1-12-6-5-7-13(2)17(12)20-18(23)19-15-8-10-16(11-9-15)21(4)14(3)22/h5-11H,1-4H3,(H2,19,20,23) |
InChI Key |
YVXAXGNZHDNCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Origin of Product |
United States |
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